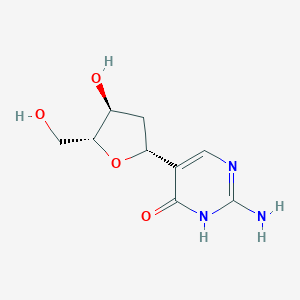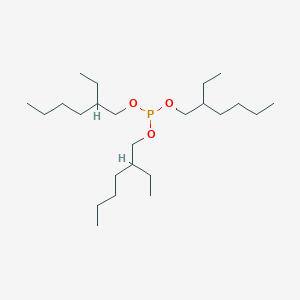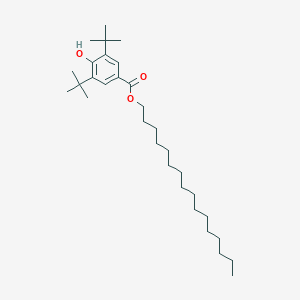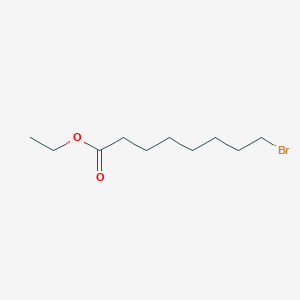
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is an organic compound with the molecular formula C8H15NO3. It is a derivative of acrylic acid and contains both an ester and an amino alcohol functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate typically involves the reaction of ethyl acrylate with (S)-1-amino-2-propanol under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic amino group attacks the electrophilic carbon-carbon double bond of ethyl acrylate, followed by intramolecular cyclization and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation or recrystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino alcohol, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(1-hydroxypropan-2-ylamino)propanoate: Similar structure but lacks the conjugated double bond.
Methyl 3-(1-hydroxypropan-2-ylamino)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(1-hydroxypropan-2-ylamino)butanoate: Similar structure but with an additional methylene group.
Uniqueness
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is unique due to its conjugated double bond, which imparts distinct reactivity and potential biological activity. The presence of both an ester and an amino alcohol functional group allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
180682-82-0 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl 3-(1-hydroxypropan-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-8(11)4-5-9-7(2)6-10/h4-5,7,9-10H,3,6H2,1-2H3 |
Clé InChI |
CWEKJZWVXZKQGP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CNC(C)CO |
SMILES isomérique |
CCOC(=O)/C=C/N[C@@H](C)CO |
SMILES canonique |
CCOC(=O)C=CNC(C)CO |
Synonymes |
(S,E)-ethyl 3-(1-hydroxypropan-2-ylamino)acrylate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)

![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)








